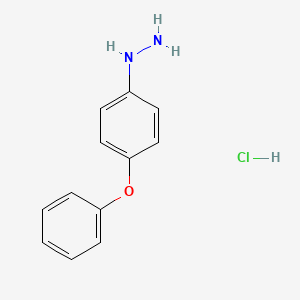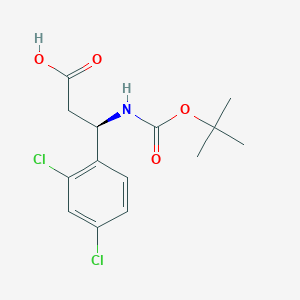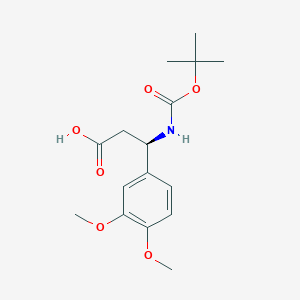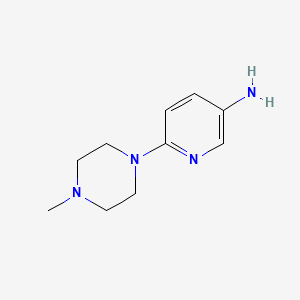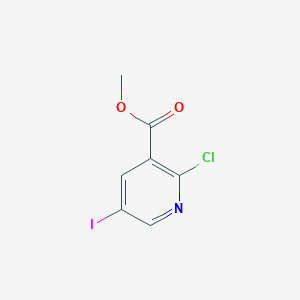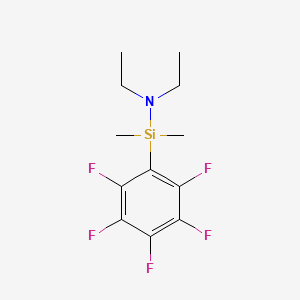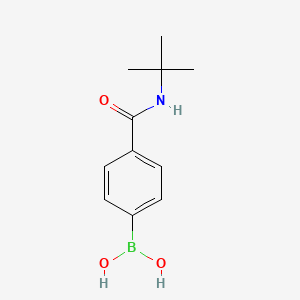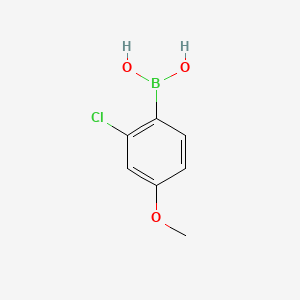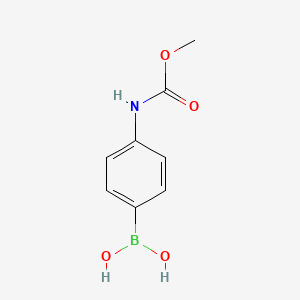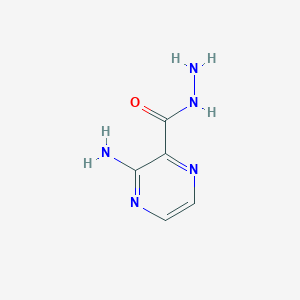
3-Aminopyrazin-2-carbohydrazid
Übersicht
Beschreibung
3-Aminopyrazine-2-carbohydrazide is an organic compound with the molecular formula C5H7N5O. It is a derivative of pyrazine, featuring an amino group and a carbohydrazide moiety
Wissenschaftliche Forschungsanwendungen
3-Aminopyrazine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
3-Aminopyrazine-2-carbohydrazide is a compound that has been studied for its antimicrobial properties It is known that similar compounds affect the biosynthesis of mycobacterial mycolic acids .
Mode of Action
It is suggested that it may interfere with the biosynthetic pathway of acetylcoenzyme A by inhibiting certain enzymes . This interaction with its targets could lead to changes in the metabolic processes of the microorganisms, thereby exerting its antimicrobial effects.
Biochemical Pathways
3-Aminopyrazine-2-carbohydrazide potentially affects the biosynthesis of mycobacterial mycolic acids, a type of fatty acid found in the cell walls of mycobacteria . By inhibiting the synthesis of these acids, 3-Aminopyrazine-2-carbohydrazide could disrupt the integrity of the bacterial cell wall, leading to cell death.
Result of Action
The molecular and cellular effects of 3-Aminopyrazine-2-carbohydrazide’s action are likely related to its potential antimicrobial activity. By interfering with the biosynthesis of mycobacterial mycolic acids, 3-Aminopyrazine-2-carbohydrazide could cause structural damage to the bacterial cell wall, leading to cell death .
Biochemische Analyse
Cellular Effects
Some pyrazine derivatives have been shown to have antimicrobial, antibacterial, and antifungal activities . These activities suggest that 3-Aminopyrazine-2-carbohydrazide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazine-2-carbohydrazide typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with hydrazine. The reaction is usually carried out in an aqueous medium under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. The process may involve the use of catalysts and controlled temperature to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminopyrazine-2-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form pyrazine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can yield 3-aminopyrazine-2-carboxylic acid.
Substitution: Substitution reactions can lead to the formation of various alkylated derivatives of the compound.
Vergleich Mit ähnlichen Verbindungen
3-aminopyrazine-2-carboxylic acid
2-aminopyrazine
3-aminopyrazine-2-carboxamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
3-aminopyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBRFKAXSNUXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361289 | |
| Record name | 3-aminopyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-52-0 | |
| Record name | 3-aminopyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 3-Aminopyrazine-2-carbohydrazide participates in, and what role does it play?
A1: 3-Aminopyrazine-2-carbohydrazide exhibits interesting reactivity, particularly in heterocyclic chemistry.
- Ring-Opening Reactions: Under alkaline conditions, 3-Aminopyrazine-2-carbohydrazide undergoes ring-opening to yield 3-aminopyrazine-2-carboxylic acids. This process is influenced by the presence of substituents on the pyrazine ring. For example, a 2-methyl group significantly hinders the ring-opening process [].
- Reaction with Hydrazine: Upon reaction with hydrazine, 3-Aminopyrazine-2-carbohydrazide forms a mixture of a 4,5-diaminopyrimidine and a 3-aminopyrazine-2-carbohydrazide, demonstrating its versatility as a precursor for different heterocyclic systems. The presence of a 7-methyl group on the pyrazine ring selectively favors the formation of the 3-aminopyrazine-2-carbohydrazide derivative [].
- Multi-Step Synthesis: In a novel silver triflate (AgOTf) catalyzed reaction, 3-Aminopyrazine-2-carbohydrazide reacts with 2-(arylethynyl)benzaldehydes in the presence of dioxane. This multi-step process involves a ring-opening of dioxane and leads to the formation of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. Interestingly, 3-Aminopyrazine-2-carbohydrazide acts as a reactant and is ultimately lost as 3-aminopyrazine-2-carboxamide in the final product [].
Q2: How is the structure of 3-Aminopyrazine-2-carbohydrazide confirmed?
A2: The structure of 3-Aminopyrazine-2-carbohydrazide has been determined through X-ray crystallography []. The compound crystallizes in the monoclinic system with the space group P21/c. The crystal structure provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule.
Q3: Has 3-Aminopyrazine-2-carbohydrazide been investigated for its anti-tubercular potential, and what structural features influence its activity?
A3: Yes, 3-Aminopyrazine-2-carbohydrazide derivatives have shown promising anti-tubercular activity []. Notably, N’-substitutedbenzaldehyde-3-amino-pyrazine-2-carbohydrazide derivatives exhibited significant inhibition against Mycobacterium tuberculosis H37Ra.
- Structure-Activity Relationship (SAR): Quantitative Structure-Activity Relationship (QSAR) studies, specifically using Recursive Partitioning (RP) analysis, have been employed to establish a relationship between the structure of 3-aminopyrazine-2-carbohydrazide derivatives and their anti-tubercular activity. These studies help identify key structural features that contribute to potency and guide the design of new, more effective derivatives [].
Q4: Are there specific analytical techniques used to study 3-Aminopyrazine-2-carbohydrazide?
A4: Various analytical techniques are employed to characterize and quantify 3-Aminopyrazine-2-carbohydrazide.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
